N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide is a chemical compound with the molecular formula C28H22Cl2N2O3 and a molecular weight of 505.405 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a benzylidene group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-((4-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with 2-methylbenzohydrazide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves large-scale synthesis using the same reactions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-propoxybenzohydrazide: Similar structure with a propoxy group instead of a methyl group.
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-methylbenzenesulfonohydrazide: Contains a sulfonohydrazide group.
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
478526-02-2 |
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Molecular Formula |
C22H19ClN2O2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-4-2-3-5-21(16)22(26)25-24-14-17-8-12-20(13-9-17)27-15-18-6-10-19(23)11-7-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
QXTLECDZHXKDAH-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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